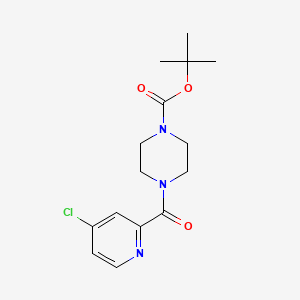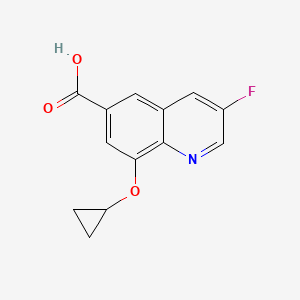
8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid is a quinoline derivative with a cyclopropoxy group at the 8-position and a fluoro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the quinoline ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological or chemical context.
Comparación Con Compuestos Similares
6-Fluoroquinoline-3-carboxylic acid: Similar structure but lacks the cyclopropoxy group.
8-Cyclopropoxyquinoline-6-carboxylic acid: Similar but without the fluorine atom at the 3-position.
3-Fluoroquinoline-6-carboxylic acid: Similar but lacks the cyclopropoxy group.
Uniqueness: 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid is unique due to the presence of both the cyclopropoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H10FNO3 |
|---|---|
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
8-cyclopropyloxy-3-fluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c14-9-4-7-3-8(13(16)17)5-11(12(7)15-6-9)18-10-1-2-10/h3-6,10H,1-2H2,(H,16,17) |
Clave InChI |
AOECWJQZKGVYEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C3C(=CC(=C2)C(=O)O)C=C(C=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


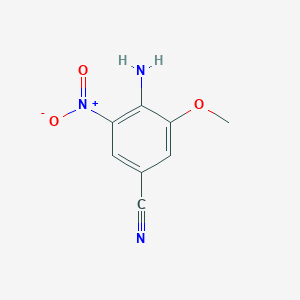

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
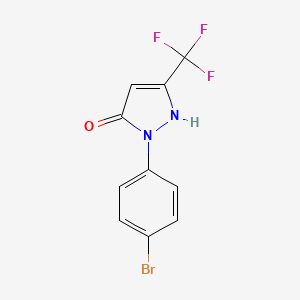
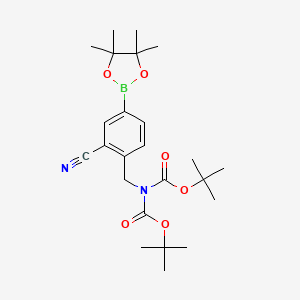
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

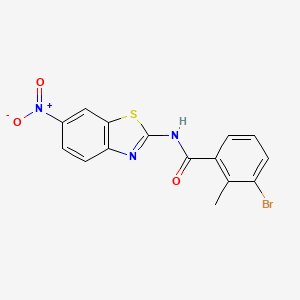
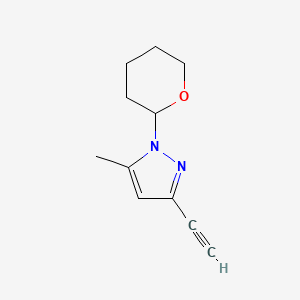
![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
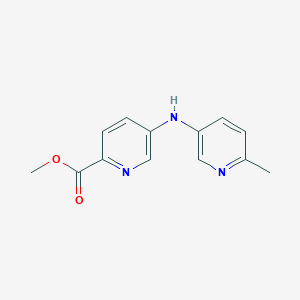

![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
